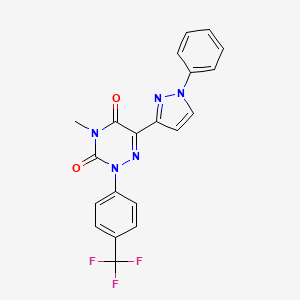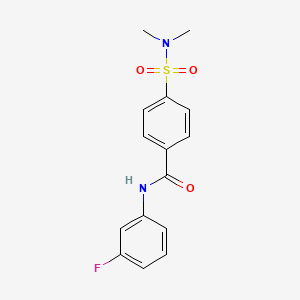
1-(Chloromethyl)-3-propylsulfanylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Chloromethyl)-3-propylsulfanylbenzene” is a complex organic compound. It likely contains a benzene ring, given the presence of “benzene” in its name. The “1-(Chloromethyl)” part suggests a chloromethyl group (-CH2Cl) attached to the first carbon of the benzene ring. The “3-propylsulfanyl” part suggests a propylsulfanyl group (-SCH2CH2CH3) attached to the third carbon of the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be a benzene ring with a chloromethyl group and a propylsulfanyl group attached at the 1st and 3rd positions, respectively .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions. For example, it might participate in substitution reactions, given the presence of the reactive chloromethyl and propylsulfanyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility, density, and boiling point would be influenced by the presence of the benzene ring and the chloromethyl and propylsulfanyl groups .Aplicaciones Científicas De Investigación
Radical and Anionic Polymerization Mechanisms
Research demonstrates the utilization of chloromethyl compounds in the synthesis of poly(p-arylene vinylene) precursors, where both radical and anionic polymerization mechanisms are observed. This process results in the formation of polymers with varying molecular weights, showcasing the versatile reactivity of chloromethyl derivatives in polymer science (Hontis et al., 1999).
Synthesis of Triazines
Chloromethyl compounds are also pivotal in the solvent-free synthesis of triazines, serving as key intermediates in reactions catalyzed by N-halosulfonamides. This method highlights the importance of chloromethyl functionalities in facilitating efficient, environmentally friendly chemical synthesis processes (Ghorbani‐Vaghei et al., 2015).
Merrifield-Resins Synthesis
The application extends to the preparation of Merrifield-Resins, where chloromethylated polystyrene-co-divinylbenzene resin reacts with cesium salts of N-protected amino acids. This process is crucial for peptide synthesis, indicating the role of chloromethyl groups in the development of solid-phase synthesis technologies (Gisin, 1973).
Advanced Organic Synthesis
Further, chloromethyl compounds are involved in advanced organic synthesis techniques, such as the one-pot synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones. This demonstrates their utility in creating complex organic molecules under solvent-free conditions, contributing to the advancement of organic chemistry and material science (Ghorbani‐Vaghei et al., 2011).
Environmental Applications
Chloromethyl compounds are also significant in environmental applications, such as the removal of chlorinated volatile organic compounds from gas streams. The development of hydrophobic hypercrosslinked polymers with chloromethyl functionalities showcases their potential in environmental cleanup and pollution control efforts (Long et al., 2011).
Mecanismo De Acción
Target of Action
The primary targets of 1-(Chloromethyl)-3-propylsulfanylbenzene are currently unknown. This compound is a derivative of benzene, a common structure in many pharmaceuticals and industrial chemicals . .
Mode of Action
As a benzene derivative, it may interact with biological systems in ways similar to other benzene-containing compounds . .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Without specific studies, it’s challenging to identify the exact biochemical pathways this compound affects.
Pharmacokinetics
These properties greatly influence a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets . .
Safety and Hazards
Propiedades
IUPAC Name |
1-(chloromethyl)-3-propylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClS/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7H,2,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCIJTZSNNQZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC(=C1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2866960.png)
![1,3,7-trimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866961.png)
![2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid](/img/structure/B2866962.png)
![Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2866964.png)

![2-chloro-6-fluoro-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2866966.png)

![N-(2-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2866969.png)
![3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2866976.png)
![3-(Benzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2866977.png)
![(E)-ethyl 5-(4-fluorophenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2866978.png)


